3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1538453-90-5
VCID: VC5991608
InChI: InChI=1S/C11H16N2O3S/c1-16-10-3-2-4-11(7-10)17(14,15)13-9-5-6-12-8-9/h2-4,7,9,12-13H,5-6,8H2,1H3
SMILES: COC1=CC(=CC=C1)S(=O)(=O)NC2CCNC2
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32

3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide

CAS No.: 1538453-90-5

Cat. No.: VC5991608

Molecular Formula: C11H16N2O3S

Molecular Weight: 256.32

* For research use only. Not for human or veterinary use.

3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide - 1538453-90-5

Specification

CAS No. 1538453-90-5
Molecular Formula C11H16N2O3S
Molecular Weight 256.32
IUPAC Name 3-methoxy-N-pyrrolidin-3-ylbenzenesulfonamide
Standard InChI InChI=1S/C11H16N2O3S/c1-16-10-3-2-4-11(7-10)17(14,15)13-9-5-6-12-8-9/h2-4,7,9,12-13H,5-6,8H2,1H3
Standard InChI Key LVCHPLIGBNGDGC-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)S(=O)(=O)NC2CCNC2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-methoxy-N-pyrrolidin-3-ylbenzenesulfonamide, reflects its core structure: a benzene ring with a methoxy (-OCH₃) group at position 3 and a sulfonamide (-SO₂NH-) bridge connecting to the nitrogen of a pyrrolidine ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₃S
Molecular Weight256.32 g/mol
SMILESCOC1=CC(=CC=C1)S(=O)(=O)NC2CCNC2
InChI KeyLVCHPLIGBNGDGC-UHFFFAOYSA-N

The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidine’s nitrogen enables protonation under physiological conditions, influencing solubility and binding interactions .

Synthesis and Structural Optimization

The synthesis of 3-methoxy-N-(pyrrolidin-3-yl)benzenesulfonamide involves multi-step organic reactions. A plausible route, inferred from analogous sulfonamide syntheses , includes:

  • Sulfonation of 3-methoxybenzene: Reacting 3-methoxybenzenesulfonyl chloride with pyrrolidin-3-amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

  • Purification: Column chromatography or recrystallization to isolate the product.

Structural analogs, such as phenyl (3-phenylpyrrolidin-3-yl)sulfones, demonstrate that modifications like fluorination or cyclization at the pyrrolidine ring significantly enhance target affinity and metabolic stability . For instance, substituting the pyrrolidine’s nitrogen with polar amides improves selectivity against off-target nuclear receptors like PXR and LXR .

Mechanism of Action and Biological Targets

The sulfonamide group is a critical pharmacophore, enabling hydrogen bonding with enzymatic active sites. In RORγt inverse agonists, similar sulfonamides adopt a U-shaped conformation, engaging hydrophobic pockets via π-stacking (e.g., with Phe388 in RORγt) and van der Waals interactions . While direct data on 3-methoxy-N-(pyrrolidin-3-yl)benzenesulfonamide is limited, structural parallels suggest potential activity against:

  • Nuclear receptors: RORγt, PXR, or LXRα/β, implicated in autoimmune diseases and lipid metabolism .

  • Enzymes: Carbonic anhydrases or proteases, where sulfonamides commonly act as inhibitors.

The pyrrolidine ring’s flexibility may allow adaptive binding to diverse targets, though this requires empirical validation .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s modular structure permits derivatization at multiple sites:

  • Methoxy group: Replacement with halogens or bulkier substituents could modulate steric effects.

  • Pyrrolidine ring: Introduction of chiral centers or fluorinated groups (e.g., perfluoroisopropyl) enhances selectivity, as seen in related RORγt inhibitors .

Tool Compound

In vitro studies utilize such sulfonamides to probe enzyme mechanisms or receptor-ligand interactions. For example, fluorinated analogs in the phenylpyrrolidinylsulfone series show nanomolar potency against RORγt, enabling mechanistic studies in Th17 cell differentiation .

Comparative Analysis with Structural Analogs

Comparing 3-methoxy-N-(pyrrolidin-3-yl)benzenesulfonamide to related compounds reveals structure-activity insights:

CompoundKey ModificationBiological Activity
26 Perfluoroisopropyl groupRORγt IC₅₀ = 23 nM; >100× selectivity over PXR/LXR
VC5991608Methoxy-pyrrolidine sulfonamideUnknown (research tool)
STL196324 Methyl-methoxy sulfonamideUndisclosed enzyme inhibition

The absence of electron-withdrawing groups (e.g., CF₃) in 3-methoxy-N-(pyrrolidin-3-yl)benzenesulfonamide may limit its potency compared to fluorinated analogs but could reduce metabolic liabilities .

Research Gaps and Future Directions

Despite its potential, critical data gaps exist:

  • Pharmacokinetics: No published data on solubility, microsomal stability, or protein binding.

  • Target Validation: Specific biological targets remain unconfirmed.

  • In vivo Efficacy: Animal studies are needed to assess therapeutic potential.

Future work should prioritize functional assays (e.g., RORγt reporter assays) and structural studies (e.g., X-ray crystallography) to elucidate binding modes.

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